N-[4-(pyrrolidine-1-carbonyl)phenyl]thiophene-2-sulfonamide

physicochemical profiling lipophilicity aqueous solubility

Researchers screening ion-channel targets often face solubility failures from lipophilic analogs. This halogen-free, low-logP scaffold solves that. • logP 2.35 vs. >3.6 for regioisomers reduces non-specific binding. • Single sulfonamide HBD preserves TRPA1/TRPV4 target engagement. • logSw -2.79 ensures biochemical assay compatibility without co-solvent interference. Ideal for fragment-based screening collections.

Molecular Formula C15H16N2O3S2
Molecular Weight 336.4 g/mol
Cat. No. B4421979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(pyrrolidine-1-carbonyl)phenyl]thiophene-2-sulfonamide
Molecular FormulaC15H16N2O3S2
Molecular Weight336.4 g/mol
Structural Identifiers
SMILESC1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
InChIInChI=1S/C15H16N2O3S2/c18-15(17-9-1-2-10-17)12-5-7-13(8-6-12)16-22(19,20)14-4-3-11-21-14/h3-8,11,16H,1-2,9-10H2
InChIKeyQNEJDIVNWFSNRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 13 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Pyrrolidine-1-carbonyl)phenyl]thiophene-2-sulfonamide – Physicochemical Baseline and Compound Class Context for Procurement


N-[4-(Pyrrolidine-1-carbonyl)phenyl]thiophene-2-sulfonamide (ChemDiv ID: Y205‑9942) is an achiral, low‑molecular‑weight sulfonamide hybrid (MW 336.43; C15H16N2O3S2) bearing a pyrrolidine‑1‑carbonyl phenyl group linked to a thiophene‑2‑sulfonamide moiety . The compound belongs to a class of α‑aryl pyrrolidine sulfonamides that have been advanced as transient receptor potential ankyrin 1 (TRPA1) antagonists and TRPV4 antagonists, with structure–activity relationships pointing to ion‑channel inhibition as a primary biological readout [1][2]. As a screening‑compound from a commercial library, its documented physicochemical profile—logP 2.35, logD 2.06, logSw –2.79, polar surface area 58.9 Ų, and one hydrogen‑bond donor—provides the only direct, quantifiable benchmarks against closely related analogs for scientific selection .

1Low lipophilicity profile for aqueous biochemical screening
2Retained sulfonamide H‑bond donor matches TRP channel SAR
3Halogen‑free scaffold suitable for hit‑expansion libraries

Why N-[4-(Pyrrolidine-1-carbonyl)phenyl]thiophene-2-sulfonamide Cannot Be Substituted with a Generic In‑Class Analog


Although several compounds share the C15H16N2O3S2 molecular formula with N-[4-(pyrrolidine-1-carbonyl)phenyl]thiophene-2-sulfonamide, subtle variations in connectivity, substituent pattern, and protonation state produce measurably divergent physicochemical signatures that directly impact permeability, solubility, and target‑engagement potential [1][2]. As shown in the quantitative evidence below, the compound’s unique combination of a single hydrogen‑bond donor, a tertiary amide (pyrrolidine‑carbonyl) linkage rather than a sulfonyl‑pyrrolidine connectivity, and the absence of both N‑methyl and chloro substituents differentiates it from its nearest neighbors. These differences are not cosmetic; they govern Lipinski parameter compliance, logP/logD windows, and metabolic soft spots that cannot be assumed equivalent across analogs, making generic in‑class substitution scientifically unwarranted without side‑by‑side experimental validation [1][2].

Isomeric C₁₅H₁₆N₂O₃S₂ analogs have >10‑fold higher logP, altering solubility and non‑specific binding profiles; direct substitution may not reproduce assay conditions.
N‑methylated analog (HBD = 0) removes the critical sulfonamide hydrogen‑bond donor, potentially disrupting target engagement inferred from class‑level TRPA1 SAR.
Pyrrolidine‑sulfonyl regioisomers replace the tertiary amide with a sulfonamide linker, expected to shift metabolic soft‑spot profile; microsomal stability data may not transfer.

Quantitative Differentiation of N-[4-(Pyrrolidine-1-carbonyl)phenyl]thiophene-2-sulfonamide Against Closest Analogs


Reduced Lipophilicity (logP / logD) Relative to Isomeric C15H16N2O3S2 Compounds and Chlorinated Analogs Drives Favorable Aqueous Solubility

In head‑to‑head comparison with isomeric compounds that share the same molecular formula (C15H16N2O3S2), N-[4-(pyrrolidine-1-carbonyl)phenyl]thiophene-2-sulfonamide (Y205‑9942) exhibits a logP of 2.35, substantially lower than both ZINC466797 (logP 3.61) and ZINC532625 (logP 3.77)—two structurally distinct isomers registered in the ZINC database [1]. The logD at pH 7.4 is 2.06, indicating that the neutral fraction is the dominant species under physiological conditions, which contributes to a logSw of –2.79 (aqueous solubility ~1.6 mg L⁻¹) . In contrast, the 5‑chloro analog (5‑chloro‑N‑[4‑(pyrrolidin‑1‑ylcarbonyl)phenyl]thiophene‑2‑sulfonamide; ZINC187950357) exhibits a logP of 3.40, reflecting a >10‑fold increase in partition coefficient driven by the chlorine substituent [2]. This lower lipophilicity of Y205‑9942 directly translates to superior aqueous solubility and reduced non‑specific protein binding, critical parameters for biochemical assay development and hit‑to‑lead progression [2].

Lipophilicity vs. isomers
Head-to-head
logP 2.35 vs. 3.61–3.77 (isomers) and 3.40 (5‑Cl analog)
~12‑26× lower partition coefficient
Supports aqueous solubility and reduced non‑specific binding context for biochemical assays
Computed values; experimental solubility confirmation recommended
physicochemical profiling lipophilicity aqueous solubility drug-likeness

Preserved Sulfonamide N–H Hydrogen‑Bond Donor Confers Target‑Engagement Advantage Over N‑Methylated and Pyrrolidine‑Sulfonyl Congeners

Y205‑9942 possesses exactly one hydrogen‑bond donor (HBD = 1), the sulfonamide –NH– linking the central phenyl ring to the thiophene‑2‑sulfonyl group . The direct N‑methylated analog (N‑methyl‑N‑[4‑(pyrrolidine‑1‑carbonyl)phenyl]thiophene‑2‑sulfonamide, MW 350) eliminates this HBD (HBD = 0), which abrogates a key hydrogen‑bonding interaction with conserved residues in TRPA1 and TRPV4 binding pockets identified across patent families [1][2]. PTC‑209 (N‑(4‑pyrrolidin‑1‑ylsulfonylphenyl)thiophene‑2‑carboxamide), a regioisomeric comparator with the same molecular formula but a connectivity that replaces the pyrrolidine‑carbonyl with a pyrrolidine‑sulfonyl linkage, also lacks this sulfonamide N–H (HBD = 0) [3]. In class‑level TRPA1 SAR studies, retention of the sulfonamide N–H correlated with maintained target potency, whereas its methylation uniformly reduced antagonist activity, suggesting a direct role in hydrogen‑bond‑mediated recognition [1]. The preservation of this HBD in Y205‑9942 therefore represents a tangible, quantifiable differentiation from analogs where this pharmacophoric element is either methylated or architecturally absent.

Hydrogen‑bond donor
Class-level
HBD = 1
vs. N‑methyl analog and sulfonyl regioisomer (HBD = 0)
Preserved donor aligns with TRPA1/TRPV4 pharmacophore models; methylation or altered connectivity removes this interaction
Class‑level SAR inference; target‑specific validation needed
hydrogen bonding target engagement structure–activity relationship TRPA1 antagonist

Pyrrolidine‑Carbonyl (Tertiary Amide) Linkage Distinguishes Metabolic Liability Profile from Pyrrolidine‑Sulfonyl Regioisomers

Y205‑9942 contains a pyrrolidine‑1‑carbonyl group attached to the central phenyl ring, forming a tertiary amide linkage . This connectivity stands in contrast to PTC‑209 and related compounds (e.g., N‑(4‑pyrrolidin‑1‑ylsulfonylphenyl)thiophene‑2‑carboxamide), where the pyrrolidine ring is attached via a sulfonyl (–SO₂–) bridge, producing a pyrrolidine‑sulfonamide rather than an amide [1][2]. In the α‑aryl pyrrolidine sulfonamide TRPA1 antagonist series, metabolite identification studies established that the pyrrolidine ring methylene groups were primary sites of oxidative metabolism, and the nature of the linker (amide vs sulfonyl) modulated the intrinsic clearance rate in liver microsomes [3]. While direct microsomal stability data for Y205‑9942 are not publicly available, the class‑level inference is that the tertiary amide linkage presents a distinct metabolic soft‑spot profile compared to the sulfonyl‑pyrrolidine connectivity, as the amide bond is susceptible to amidase‑mediated hydrolysis whereas the sulfonamide is not [3]. This connectivity‑based differentiation is architecturally non‑substitutable—changing from amide to sulfonyl fundamentally alters both the metabolic pathway and the three‑dimensional presentation of the pyrrolidine ring to the target binding site.

Linker connectivity
Class-level
Tertiary amide (pyrrolidine‑carbonyl) vs. sulfonyl‑pyrrolidine
Distinct metabolic soft spots inferred from TRPA1 microsomal studies
Linker type may differentiate amide‑ vs sulfonamide‑mediated clearance; stability profile likely non‑interchangeable
No direct microsomal data for Y205‑9942; class‑level inference
metabolic stability linker chemistry liver microsome structural differentiation

Absence of Chlorine Substituent on Thiophene Ring Eliminates Halogen‑Associated LogP Increase and Potential Off‑Target Reactivity

The 5‑chloro analog (5‑chloro‑N‑[4‑(pyrrolidin‑1‑ylcarbonyl)phenyl]thiophene‑2‑sulfonamide; EVT‑11206157) introduces a chlorine atom at the 5‑position of the thiophene ring, increasing molecular weight from 336.43 to 370.87 Da and logP from 2.35 to 3.40 (ΔlogP = +1.05) [1]. This logP elevation pushes the chlorinated analog closer to the upper limit of desirable lipophilicity for oral drug space (logP ≤ 5) and increases the risk of phospholipidosis and CYP inhibition [2]. Additionally, halogenated aromatic compounds carry a non‑negligible potential for glutathione conjugation and bioactivation to reactive intermediates, which is completely avoided in Y205‑9942 by the absence of the chlorine substituent [2]. For procurement decisions aimed at fragment‑based screening or hit‑expansion libraries where halogen‑free leads are preferred for downstream optimization flexibility, Y205‑9942 offers a clean, unsubstituted thiophene core that does not pre‑commit the scaffold to halogen‑dependent binding interactions.

Halogen content
Head-to-head
Cl absent (MW 336.4, logP 2.35) vs. 5‑Cl analog (MW 370.9, logP 3.40)
Δ logP = –1.05
Halogen‑free scaffold may reduce logP‑driven liability and bioactivation risk relative to chlorinated analog
Toxicity risk inference based on med chem principles; requires experimental profiling
halogen-free scaffold toxicity risk logP optimization screening library

Procurement‑Optimized Application Scenarios for N-[4-(Pyrrolidine-1-carbonyl)phenyl]thiophene-2-sulfonamide Based on Quantified Differentiation


Fragment‑Based and Hit‑Identification Screening Libraries Requiring Halogen‑Free, Low‑Lipophilicity Starting Points

With a logP of 2.35 and no halogen substituents, Y205‑9942 is an ideal candidate for inclusion in fragment‑based screening collections where halogen‑free, low‑lipophilicity scaffolds are preferred to maximize developability and avoid pre‑committing to halogen‑bonding pharmacophores [1]. Its 5‑chloro analog (ΔlogP = +1.05) would introduce unnecessary lipophilicity and potential toxicity flags at the screening stage, making Y205‑9942 the superior procurement choice for libraries targeting novel chemical space with favorable ADME properties [1].

TRPA1 and TRPV4 Ion‑Channel Antagonist Lead‑Generation Programs Requiring Specific Pharmacophoric Features

The presence of a single sulfonamide N–H hydrogen‑bond donor (HBD = 1) and the pyrrolidine‑carbonyl (tertiary amide) linkage align Y205‑9942 with the minimal pharmacophore identified in α‑aryl pyrrolidine sulfonamide TRPA1 antagonists and TRPV4 antagonist patents [1]. In contrast, the N‑methyl analog (HBD = 0) and pyrrolidine‑sulfonyl regioisomers (HBD = 0) lack this key H‑bond donor, making Y205‑9942 the only option among close analogs that preserves this interaction motif. Procurement for ion‑channel antagonist programs should prioritize Y205‑9942 to maintain SAR‑aligned target engagement potential [1].

Aqueous Biochemical Assay Development Where Solubility and Low Non‑Specific Binding Are Critical

The computed logSw of –2.79 (≈1.6 mg L⁻¹) for Y205‑9942, combined with its moderate polar surface area (58.9 Ų) and single HBD, positions it favorably for aqueous biochemical assay formats relative to isomeric compounds (logP 3.61–3.77) that exhibit >10‑fold higher lipophilicity and correspondingly lower solubility [1]. In assays where non‑specific binding to plasticware or proteins must be minimized, Y205‑9942’s lower logP/higher logSw provides a measurable advantage over more lipophilic comparators, reducing the need for co‑solvents that can interfere with target activity readouts [1].

Application
Selection Property
Validation Focus
Fragment‑based and hit‑identification screening
Low‑lipophilicity, halogen‑free scaffold
Confirm logP/logD window and solubility in assay buffer; compare developability flags vs. halogenated analogs
TRPA1 / TRPV4 ion‑channel antagonist research
Single sulfonamide H‑bond donor with tertiary amide linker
Validate target engagement in functional assays; confirm that N‑methyl or sulfonyl‑linked analogs lose activity
Aqueous biochemical assay development
Moderate polar surface area, lower logP relative to isomers
Assess non‑specific binding and co‑solvent requirement; benchmark against higher‑logP isomers
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